![molecular formula C17H18N2O2S2 B5738177 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5738177.png)
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is a synthetic compound that belongs to the class of nicotinonitrile derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound exhibits promising biological and pharmacological activities, which make it a potential candidate for drug development.
Wirkmechanismus
The mechanism of action of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile is not fully understood. However, it has been proposed that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it also inhibits the expression of various oncogenes and induces cell cycle arrest in cancer cells. Additionally, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway.
Biochemical and physiological effects:
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells, inhibits the expression of various oncogenes, and induces cell cycle arrest. Moreover, it exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-kB signaling pathway. Additionally, it possesses antioxidant properties, which make it a potential candidate for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile in lab experiments include its potent antitumor activity, anti-inflammatory activity, and antioxidant properties. Moreover, it exhibits promising activity against multidrug-resistant cancer cells. However, the limitations of using this compound in lab experiments include its limited solubility in water, which makes it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
The future directions for research on 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile include the optimization of its synthesis method to improve its yield and purity. Moreover, further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. Additionally, the development of novel formulations and delivery systems can improve its solubility and bioavailability, making it a potential candidate for clinical trials. Furthermore, the evaluation of its safety and toxicity profile is essential for its further development as a potential therapeutic agent.
Synthesemethoden
The synthesis of 2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile involves the reaction of 2-chloronicotinonitrile with potassium thioacetate in the presence of benzylsulfonyl chloride. The reaction takes place in anhydrous acetonitrile at room temperature, and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-{[2-(benzylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. Additionally, it has shown promising activity against multidrug-resistant cancer cells. Moreover, this compound also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(2-benzylsulfonylethylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-13-10-14(2)19-17(16(13)11-18)22-8-9-23(20,21)12-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMNGACSUQNLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCCS(=O)(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
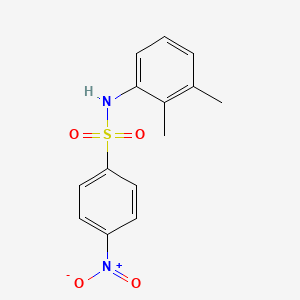
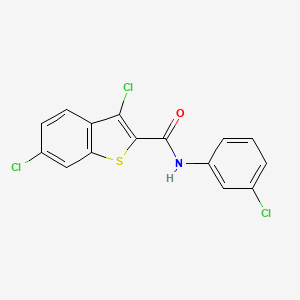
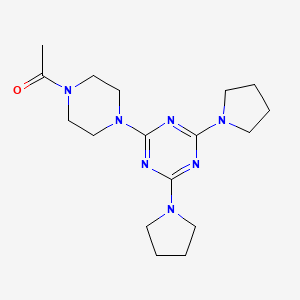
![5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5738118.png)
![N-(4-acetylphenyl)-N'-[4-(diethylamino)phenyl]urea](/img/structure/B5738153.png)
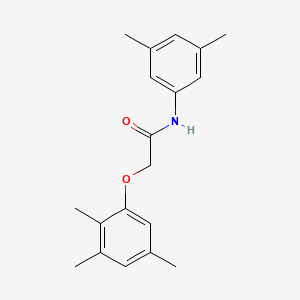
![N-(4-pyridinylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B5738178.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5738183.png)
![N-{3-[N-(4-fluorobenzoyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5738188.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5738193.png)
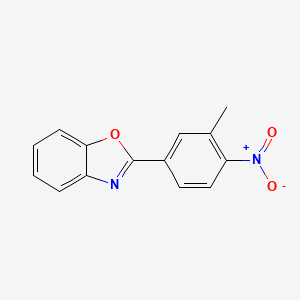
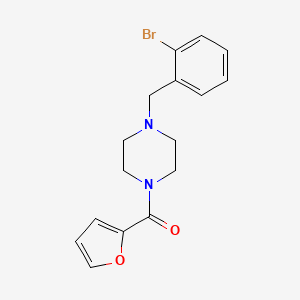
![1-(3,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5738205.png)